
Butylpentyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butylpentyl ether, also known as BPE, is a chemical compound that belongs to the family of ethers. It is a clear, colorless liquid with a faint odor and is soluble in water. Butylpentyl ether is used in various applications, including as a solvent, fuel additive, and as a component in the production of plastics and rubbers.
Wissenschaftliche Forschungsanwendungen
Hydroxyl Group Protection
Butylpentyl ether, similar to substances like dimethyl-tert-butylsilyl, plays a critical role in the protection of hydroxyl groups in chemical synthesis. The stability of these ethers under various conditions, including resistance to hydrogenolysis and mild chemical reduction, makes them valuable in hydroxyl-protecting applications. This is particularly relevant in the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).
Renewable Fuel Additive
Glycerol tert-butyl ethers, which share structural similarities with butylpentyl ether, have been explored as bio-renewable fuel additives. Their synthesis involves the etherification reaction of glycerol with tert-butyl alcohol. When mixed with biodiesel-diesel blends, these ethers show potential for use in diesel engines, impacting engine performance and emissions (Çakmak & Ozcan, 2020).
High Octane Ethers Synthesis
Research has focused on synthesizing high octane ethers, like methyl isobutyl ether and methyl tertiary butyl ether, from coal-derived synthesis gas. This involves gasification of coal, purification of synthesis gas, and direct synthesis of ethers. These ethers, structurally related to butylpentyl ether, are crucial in enhancing the octane rating of fuels (Klier et al., various years).
Etherification of Glycerol
The etherification of glycerol with tert-butyl alcohol, a process related to the synthesis of butylpentyl ether, has been optimized for producing oxygenated additives to diesel fuels. The reaction conditions, catalyst loading, and solvent usage are key factors in this process (Chang & Chen, 2011).
Biodegradation of Gasoline Oxygenates
Studies on the biodegradation of gasoline additives like methyl tertiary butyl ether (MTBE) and ethyl tertiary butyl ether (ETBE) can provide insights into the environmental impact of similar compounds like butylpentyl ether. These studies focus on degradation under various conditions, indicating the resilience or vulnerability of such compounds in different environments (Yeh & Novak, 1994).
Eigenschaften
CAS-Nummer |
18636-66-3 |
|---|---|
Produktname |
Butylpentyl ether |
Molekularformel |
C9H20O |
Molekulargewicht |
144.25 g/mol |
IUPAC-Name |
1-butoxypentane |
InChI |
InChI=1S/C9H20O/c1-3-5-7-9-10-8-6-4-2/h3-9H2,1-2H3 |
InChI-Schlüssel |
FVUDRZSBJPQJBX-UHFFFAOYSA-N |
SMILES |
CCCCCOCCCC |
Kanonische SMILES |
CCCCCOCCCC |
Andere CAS-Nummern |
18636-66-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



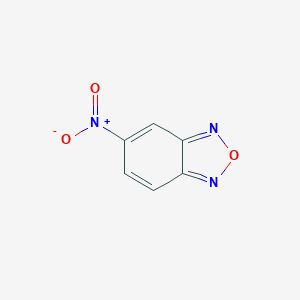
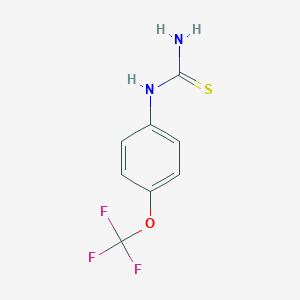
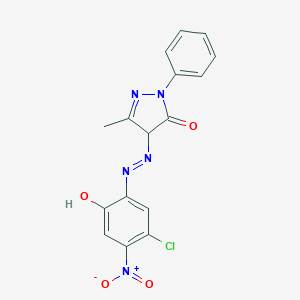
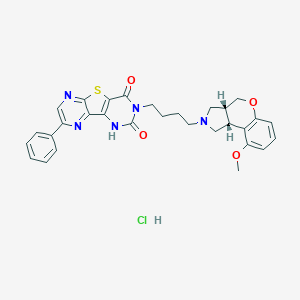
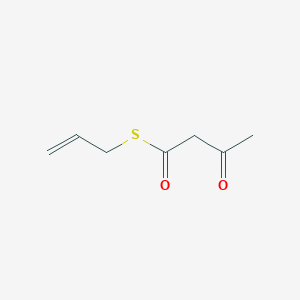

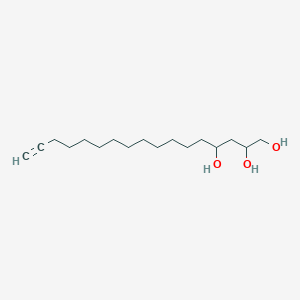
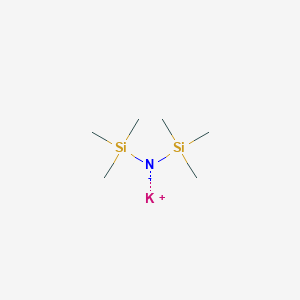
![(16E)-3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B107712.png)
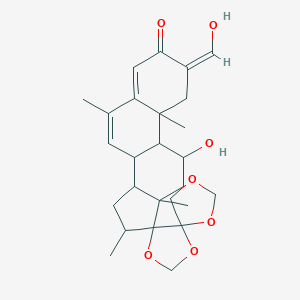
![2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B107716.png)
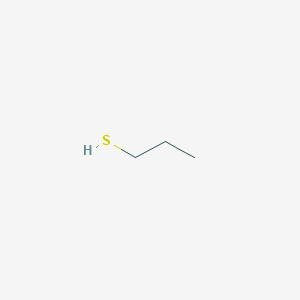
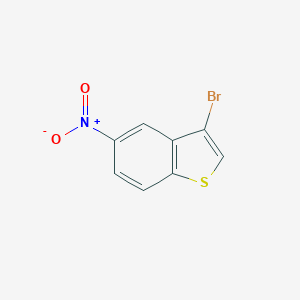
![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)